molecular formula C16H14ClN5 B243186 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine

6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine

Cat. No. B243186
M. Wt: 311.77 g/mol
InChI Key: QGNFUZFZFDNRQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of certain enzymes and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine involves binding to the active site of CDKs and GSK-3. This binding prevents the enzymes from phosphorylating their substrates, which in turn inhibits their activity. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine are varied and depend on the specific enzyme that is inhibited. For example, inhibition of CDKs can lead to cell cycle arrest and apoptosis, while inhibition of GSK-3 can lead to increased glycogen synthesis and decreased inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine in lab experiments is its potency as an enzyme inhibitor. This allows for lower concentrations of the compound to be used, which can reduce the risk of non-specific effects. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of results.

Future Directions

There are many future directions for research involving 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine. One area of interest is the development of more specific inhibitors of CDKs and GSK-3, which could have therapeutic applications in cancer and neurological diseases. Another area of interest is the study of the compound's effects on other enzymes and cellular processes, which could lead to the discovery of new drug targets. Additionally, the compound's potential as a tool for chemical biology and drug discovery should be further explored.

Synthesis Methods

The synthesis of 6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine involves several steps. The starting material is 4-chlorobenzylamine, which is reacted with 4-cyanopyridine to form an intermediate. This intermediate is then reacted with 2-amino-4,6-dichloropyrimidine to form the final product.

Scientific Research Applications

6-Amino-5-(4-chlorobenzyl)-2-(4-pyridinyl)-4-pyrimidinylamine is used in a variety of scientific research applications. It has been shown to be a potent inhibitor of certain enzymes, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). These enzymes are involved in a variety of cellular processes, including cell cycle progression, apoptosis, and glycogen metabolism.

properties

Molecular Formula

C16H14ClN5

Molecular Weight

311.77 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-pyridin-4-ylpyrimidine-4,6-diamine

InChI

InChI=1S/C16H14ClN5/c17-12-3-1-10(2-4-12)9-13-14(18)21-16(22-15(13)19)11-5-7-20-8-6-11/h1-8H,9H2,(H4,18,19,21,22)

InChI Key

QGNFUZFZFDNRQF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=C(N=C(N=C2N)C3=CC=NC=C3)N)Cl

Canonical SMILES

C1=CC(=CC=C1CC2=C(N=C(N=C2N)C3=CC=NC=C3)N)Cl

Origin of Product

United States

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